4-iodo-1H-indole-6-carboxylic acid
Overview
Description
4-iodo-1H-indole-6-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their importance in cell biology and their potential for the treatment of various disorders . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular formula of this compound is C9H6INO2, and its molecular weight is 287.05391 .Chemical Reactions Analysis
Indole derivatives, including this compound, play a significant role in cell biology. They are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .Scientific Research Applications
Synthesis and Chemical Properties
- A procedure for the synthesis of hydroxyindole-3-carboxylic acids, which are important in biology and medicine, has been developed starting from benzyloxyindoles, including insights into the metabolism of indole compounds in plants and animals (Marchelli, Hutzinger, & Heacock, 1969).
- Research on the robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of phosphoindole inhibitors of HIV, highlights the potential pharmaceutical applications of indole derivatives (Mayes et al., 2010).
- The importance of amides in biomolecules and synthetic products has led to the development of direct amidation methods using carboxylic acids and amines, demonstrating the significance of indole derivatives in synthetic chemistry (Gernigon, Al‐Zoubi, & Hall, 2012).
Material Science and Electrochemistry
- Studies on the effect of substituent position on the electrodeposition, morphology, and capacitance performance of polyindole bearing a carboxylic group reveal significant insights into the electrochemical properties of these compounds, with potential applications in supercapacitors (Ma et al., 2015).
Biological and Medicinal Research
- Synthesis of indole-2-carboxylic acid derivatives has been explored for therapeutic applications, with certain derivatives showing significant antibacterial and moderate antifungal activities, indicating their potential in drug development (Raju et al., 2015).
Safety and Hazards
Safety data sheets suggest that 4-iodo-1H-indole-6-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
4-iodo-1H-indole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDDFJQDRKTPFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357349 | |
Record name | 4-Iodo-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
724450-23-1 | |
Record name | 4-Iodo-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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